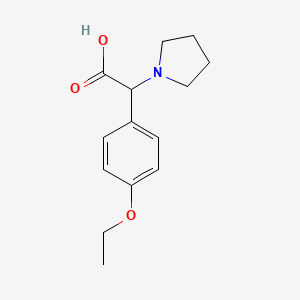

2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-2-pyrrolidin-1-ylacetic acid |

InChI |

InChI=1S/C14H19NO3/c1-2-18-12-7-5-11(6-8-12)13(14(16)17)15-9-3-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |

InChI Key |

QIPNKIFHXVWIFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 |

Origin of Product |

United States |

Biological Activity

Introduction

2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

It features an ethoxy group attached to a phenyl ring and a pyrrolidine moiety, which contributes to its biological properties.

Antibacterial and Antifungal Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 | |

| Pseudomonas aeruginosa | 0.015 |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against various bacterial strains, with lower values signifying higher potency.

The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis. This aligns with findings from related studies on pyrrolidine compounds that demonstrated similar mechanisms leading to bacterial cell death or growth inhibition .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It has been found to inhibit inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Activity

| Compound Name | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| This compound | TNF-alpha | 15 |

| IL-6 | 12 |

Case Studies

- Case Study on Cancer Cell Lines : A study examined the effects of various pyrrolidine derivatives on cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that certain derivatives, including this compound, significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

- Clinical Trials : Preliminary clinical trials have suggested that compounds with similar structures may exhibit beneficial effects in treating chronic inflammatory diseases. Further studies are needed to establish the efficacy and safety profile of this compound in clinical settings.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multistep process involving the reaction of pyrrolidine with various aromatic substituents. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets, such as enzymes involved in metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid. For instance, compounds derived from similar structures have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating strong activity against various types of tumors. The mechanism typically involves the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Analogues have been designed to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Such inhibitors can improve cognitive function by increasing acetylcholine levels in the brain . Molecular docking studies suggest favorable interactions between these compounds and the active sites of target proteins, further supporting their therapeutic potential .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound and its derivatives possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate pathways related to pain and inflammation, making them candidates for treating conditions like arthritis and neuropathic pain.

Case Study: Anticancer Activity

In a comprehensive study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives based on the core structure of this compound. These compounds were evaluated for their anticancer activity against various cell lines, showing promising results with low IC50 values compared to standard treatments like doxorubicin .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential benefits in treating Alzheimer's disease. The findings indicated that certain modifications to the core structure enhanced selectivity and potency against target enzymes .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Pyrrolidine-Containing Analogues

- 1-(Pyrrolidin-1-yl)-2-(tritylthio)ethan-1-one (): This compound shares the pyrrolidine ring but replaces the acetic acid group with a ketone and a tritylthio substituent. The trityl group enhances steric bulk, which may reduce bioavailability .

- 5-[2-(Pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles () :

These oxadiazole derivatives incorporate pyrrolidine via an ether linkage. The oxadiazole ring confers aromaticity and π-stacking capability, which could enhance target binding in biological systems. However, the absence of a carboxylic acid group limits hydrogen-bonding interactions compared to the target compound .

Aromatic Substituted Acetic Acid Derivatives

- N-Arylidene-2-(2-phenoxyphenyl)acetohydrazides (): These hydrazide derivatives feature a phenoxyphenyl group instead of ethoxyphenyl.

- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid derivatives () :

The dioxoisoindolin group adds rigidity and electron-withdrawing character, which may alter electronic properties and binding affinities relative to the ethoxyphenyl-pyrrolidine system .

Heterocyclic Analogues

- 1-Heteroaryl-2-alkoxy Compounds () :

Substituted pyridyl and oxadiazole rings in these compounds contrast with the ethoxyphenyl group in the target molecule. Pyridyl groups enhance water solubility via basic nitrogen, while ethoxyphenyl increases lipophilicity, suggesting divergent pharmacokinetic profiles . - Pyrrol-3-one Derivatives (): Pyrrolidinone (a lactam) introduces a polar carbonyl group, increasing hydrogen-bonding capacity but reducing basicity compared to the pyrrolidine ring in the target compound. This structural difference could influence interactions with enzymatic targets .

Key Structural and Functional Differences

| Property | 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic Acid | 1-(Pyrrolidin-1-yl)-2-(tritylthio)ethan-1-one | N-Arylidene-2-(2-phenoxyphenyl)acetohydrazides | 5-[2-(Pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles |

|---|---|---|---|---|

| Core Functional Group | Carboxylic acid | Ketone | Hydrazide | Oxadiazole |

| Aromatic Substituent | 4-Ethoxyphenyl | Tritylthio | 2-Phenoxyphenyl | Pyridyl |

| Pyrrolidine Modification | N-linked | N-linked | Absent | O-linked |

| Solubility | Moderate (carboxylic acid) | Low (tritylthio) | Moderate (hydrazide) | Moderate (pyridyl) |

| Bioactivity Implications | Potential for ionic interactions | Electrophilic reactivity | Hydrogen-bonding capacity | π-Stacking capability |

Research Findings and Implications

- Biological Activity : While direct data are lacking, structural analogs like oxadiazoles () and hydrazides () exhibit anti-inflammatory and antimicrobial activities, suggesting the target compound’s ethoxyphenyl-pyrrolidine motif could be optimized for similar applications .

- Pharmacokinetics : The ethoxyphenyl group may enhance blood-brain barrier penetration compared to polar pyridyl substituents, though this requires experimental validation .

Preparation Methods

Alkylation of Pyrrolidine with Halogenated Intermediates

A widely reported method involves the alkylation of pyrrolidine with a halogenated 4-ethoxyphenylacetic acid derivative.

Procedure :

-

Intermediate Preparation : 4-Ethoxyphenylacetic acid is halogenated (e.g., bromination) using PBr₃ or SOCl₂ to yield 2-bromo-2-(4-ethoxyphenyl)acetic acid.

-

Nucleophilic Substitution : The brominated intermediate reacts with pyrrolidine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (K₂CO₃ or Et₃N). The reaction typically proceeds at 60–80°C for 12–24 hours.

Key Data :

Advantages : High atom economy and straightforward scalability.

Limitations : Requires careful handling of halogenating agents and potential racemization at the α-carbon.

Multicomponent Coupling Reactions

Telescoped multicomponent reactions (MCRs) offer a streamlined approach by combining multiple steps in one pot.

Procedure :

-

Condensation : 4-Ethoxybenzaldehyde, pyrrolidine, and Meldrum’s acid undergo a Knoevenagel condensation in acetonitrile with Et₃N as a base.

-

Cyclization and Hydrolysis : The intermediate is treated with acetic acid to induce cyclization, followed by alkaline hydrolysis to release the acetic acid moiety.

Key Data :

Advantages : Reduced purification steps and high functional group tolerance.

Limitations : Moderate yields due to competing side reactions.

Grignard Reagent-Based Synthesis

This method constructs the carbon skeleton via organometallic intermediates.

Procedure :

-

Grignard Formation : 4-Ethoxyphenylmagnesium bromide is prepared from 1-bromo-4-ethoxybenzene and Mg in THF.

-

Addition to Pyrrolidine Carboxylate : The Grignard reagent reacts with a pyrrolidine-substituted glyoxylate ester at −78°C, followed by acidic workup to hydrolyze the ester to the carboxylic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–82% | |

| Temperature | −78°C to room temperature | |

| Critical Step | Low-temperature control |

Advantages : Excellent stereochemical control.

Limitations : Requires cryogenic conditions and anhydrous solvents.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity | Cost |

|---|---|---|---|---|

| Alkylation | 65–78 | High | Moderate | Low |

| Multicomponent Reaction | 55–68 | Moderate | Low | Medium |

| Grignard-Based | 70–82 | Low | High | High |

Key Findings :

-

Alkylation is preferred for industrial-scale production due to its balance of yield and cost.

-

Grignard methods ,

though high-yielding, are less practical for large batches due to stringent conditions. -

Multicomponent reactions are ideal for rapid library synthesis but require optimization to suppress side products.

Optimization Strategies

Solvent and Base Selection

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a 4-ethoxyphenylacetic acid derivative with pyrrolidine under basic conditions. Key steps include:

- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) to protect the pyrrolidine nitrogen to prevent side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) to confirm absence of unreacted pyrrolidine or ethoxyphenyl intermediates .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-spectral approach is essential:

- NMR : and NMR to verify the ethoxyphenyl group (δ 1.35–1.40 ppm for CH, δ 4.02–4.10 ppm for OCH) and pyrrolidine ring protons (δ 1.70–2.20 ppm) .

- IR spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for CHNO: 249.1365 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:

- Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol solution.

- Data collection : At 98 K, with Mo-Kα radiation (λ = 0.71073 Å).

- Analysis : Verify the dihedral angle between the ethoxyphenyl and pyrrolidine moieties (expected ~85–90° for steric hindrance). Reference R factor thresholds (e.g., R < 0.06 for high confidence) .

Q. How do substituent variations on the ethoxyphenyl ring influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be designed by synthesizing analogs with:

- Electron-withdrawing groups : Replace ethoxy with fluorine at the 2- or 3-position (see 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid in ).

- Bioactivity assays : Compare inhibition of cyclooxygenase (COX-2) or binding affinity to G-protein-coupled receptors (GPCRs) via surface plasmon resonance (SPR) .

- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and predict interaction sites .

Q. What methodologies are recommended for analyzing binding interactions between this compound and biological targets?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with serum albumin or enzyme active sites .

- Molecular docking : Use AutoDock Vina to simulate binding poses in silico, focusing on hydrogen bonds between the carboxylic acid group and lysine residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

- Methodological Answer : Conflicting data (e.g., COX-2 inhibition in one study vs. no activity in another) may arise from:

- Assay conditions : Varying pH (5.0 vs. 7.4) or solvent (DMSO concentration >1% can denature proteins) .

- Purity thresholds : Impurities >2% (e.g., unreacted pyrrolidine) can skew results. Validate via HPLC and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.